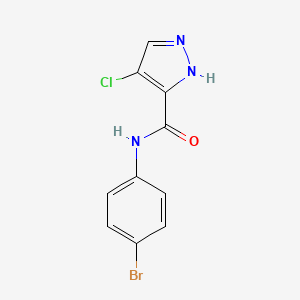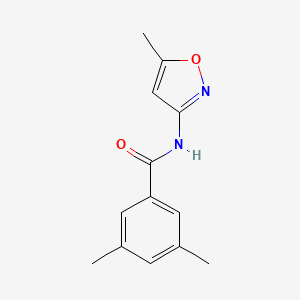![molecular formula C18H21NO3S2 B4670926 butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4670926.png)
butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Descripción general
Descripción
Butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidinone ring, which is known for its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate typically involves the reaction of a thiazolidinone derivative with butyl butanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Aplicaciones Científicas De Investigación
Butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory and antimicrobial agents.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl propionate
- Butyl benzoate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Compared to similar compounds, butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate stands out due to its thiazolidinone ring, which imparts unique biological activity and potential therapeutic applications. The presence of sulfur and the specific configuration of the molecule contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-2-3-12-22-16(20)10-7-11-19-17(23)15(24-18(19)21)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRMUYWVJZORO-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=S)C(=CC2=CC=CC=C2)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=S)/C(=C/C2=CC=CC=C2)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


METHANONE](/img/structure/B4670847.png)
![N-[4-(butan-2-yl)phenyl]pyrrolidine-1-carbothioamide](/img/structure/B4670854.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)


![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)
![N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4670900.png)
![2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4670901.png)

![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4670915.png)

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)
